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Compound of Interest
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Cat. No.: B120286

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butopamine hydrochloride, a notable sympathomimetic agent, has been a subject of interest
for its selective -adrenergic agonist activity. This technical guide provides a comprehensive
elucidation of its molecular structure, drawing from foundational chemical principles and
analytical methodologies. This document details the physicochemical properties, a
representative synthetic pathway, and the mechanism of action of Butopamine
hydrochloride, presenting data in a structured format for clarity and comparative analysis.
While specific experimental spectral data for Butopamine hydrochloride is not widely
available in the public domain, this guide leverages data from closely related compounds and
established analytical principles to provide a thorough understanding of its molecular
characteristics.

Physicochemical and Structural Properties

Butopamine hydrochloride is the hydrochloride salt of Butopamine, which is the (R,R)-
stereoisomer of Ractopamine. Its chemical and physical properties are summarized in the table
below.
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Property Value Reference

Molecular Formula C1sH24CINO3 [1112]

Molar Mass 337.84 g/mol [1]
4-((R)-1-Hydroxy-2-(((R)-4-(4-
hydroxyphenyl)butan-2-

IUPAC Name Y ) ypheny) [3]
yl)amino)ethyl)phenol
hydrochloride

CAS Number 74432-68-1 [2]
LY-131126 hydrochloride,

Synonyms (R,R)-Ractopamine [4][5]
hydrochloride

Melting Point 176-176.5 °C (dec.) [2]

Appearance White to off-white solid

Solubility Soluble in methanol [2]

Crystallographic Analysis

Detailed crystallographic data for Butopamine hydrochloride is not readily available.

However, a study on the closely related Ractopamine hydrochloride, which is a mixture of

stereoisomers including the (R,R) form (Butopamine), provides valuable insight into the crystal

structure. The crystallographic data for Ractopamine hydrochloride is presented below as a

proxy.
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Crystallographic Parameter Value
Crystal System Orthorhombic
Space Group Pbca

Unit Cell Dimensions

a =38.5871(49) A

b =10.7691(3) A

c = 8.4003(2) A

Volume

3490.75(41) A3

z

8

Spectroscopic Characterization

While specific, publicly available *H NMR, 3C NMR, and mass spectra for Butopamine

hydrochloride are scarce, the expected spectral characteristics can be inferred from its

molecular structure.

e 1H NMR Spectroscopy: The proton NMR spectrum would be complex, exhibiting signals

corresponding to the aromatic protons of the two phenol rings, methine protons of the chiral

centers, methylene protons of the butyl chain and the ethylamino bridge, and the methyl

protons. The hydroxyl and amine protons would likely show broad signals, and their chemical

shifts could be dependent on the solvent and concentration.

e 13C NMR Spectroscopy: The carbon-13 NMR spectrum would display distinct signals for

each of the 18 carbon atoms in the molecule, reflecting their different chemical

environments. The aromatic carbons would resonate in the downfield region (typically 110-

160 ppm), while the aliphatic carbons of the butyl and ethylamino groups would appear in the

upfield region. The carbons bearing hydroxyl and amino groups would have characteristic

chemical shifts.

e Mass Spectrometry: The mass spectrum of Butopamine hydrochloride would be expected

to show a molecular ion peak corresponding to the free base (C1sH23NO3s) at m/z 301.4.

Fragmentation patterns would likely involve cleavage of the C-C bonds adjacent to the

nitrogen atom and the hydroxyl groups, as well as loss of water from the molecular ion.
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Synthesis of Butopamine Hydrochloride

A representative synthesis of Butopamine involves the reductive amination of a ketone

precursor with an appropriate amino alcohol, followed by conversion to the hydrochloride salt.

Experimental Protocol: Representative Synthesis

Reaction Setup: In a suitable reaction vessel, dissolve 1-(4-hydroxyphenyl)-2-{[1-methyl-3-
(4-hydroxyphenyl)propyllamino}ethanone (ketone precursor) and (R)-2-amino-1-(4-
hydroxyphenyl)ethanol in a protic solvent such as methanol or ethanol.

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5%
Palladium on carbon.

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., 50-60 psi) and
stir at a slightly elevated temperature (e.g., 50-60 °C) for a sufficient period (e.g., 12-18
hours) to ensure complete reaction.

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to
remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent.

Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a
stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether)
to precipitate the hydrochloride salt.

Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g.,
diethyl ether) to remove any remaining impurities, and dry under vacuum to yield
Butopamine hydrochloride.
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Experimental Workflow for Butopamine Hydrochloride Synthesis
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Workflow for the synthesis of Butopamine HCI.
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Mechanism of Action and Signaling Pathway

Butopamine hydrochloride exerts its pharmacological effects as a selective [3-adrenergic
receptor agonist. Its primary mechanism of action involves the activation of a G-protein coupled
receptor (GPCR) signaling cascade in target cells, particularly cardiomyocytes.

Upon binding to B-adrenergic receptors, Butopamine induces a conformational change in the
receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated a-
subunit of the Gs protein (Gas) dissociates and activates adenylyl cyclase. This enzyme then
catalyzes the conversion of ATP to cyclic AMP (cCAMP). The subsequent rise in intracellular
CAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several
downstream target proteins within the cardiomyocyte, leading to an increased inotropic
(contractility) and chronotropic (heart rate) effect. Key downstream targets of PKA in this
pathway include:

o L-type Calcium Channels: Phosphorylation increases the influx of calcium ions into the cell,
which is a primary trigger for muscle contraction.

e Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic
reticulum Ca?+-ATPase (SERCA), enhancing the reuptake of calcium into the sarcoplasmic
reticulum. This leads to faster relaxation and a greater calcium load for subsequent
contractions.

» Troponin I: Phosphorylation of this myofilament protein decreases the sensitivity of the
contractile apparatus to calcium, which contributes to faster relaxation.
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Butopamine Hydrochloride Signaling Pathway
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[-adrenergic signaling cascade initiated by Butopamine.
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Conclusion

The molecular structure of Butopamine hydrochloride is well-defined by its chemical formula,
IUPAC name, and stereochemistry. While specific experimental spectral data remains largely
proprietary, a comprehensive understanding of its structure and function can be achieved
through the analysis of its physicochemical properties, a representative synthetic route, and its
well-characterized mechanism of action as a [3-adrenergic agonist. This guide provides a
foundational resource for professionals in the fields of medicinal chemistry and pharmacology,
offering a detailed overview of the key molecular aspects of Butopamine hydrochloride.
Further research and the public release of detailed analytical data would be beneficial for a
more complete structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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